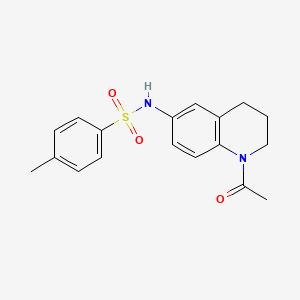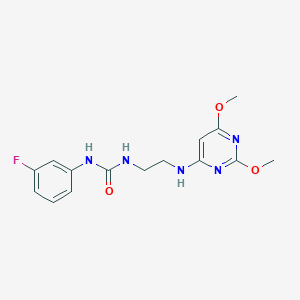![molecular formula C18H20N6OS B2354210 1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894061-31-5](/img/structure/B2354210.png)
1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone” is a chemical compound with the molecular formula C15H18N4O2S. It has a molecular weight of 318.4 g/mol . This compound belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research. Pyrazolo[3,4-b]pyridines, a family of compounds to which this molecule belongs, are typically synthesized through heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine ring attached to a 4-methylpiperidine ring via an ethanone linker . The molecule also contains a sulfanyl group, which is attached to the ethanone carbon .
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 97.4 Ų and contains 22 heavy atoms . It has no hydrogen bond donors but has six hydrogen bond acceptors . The compound is covalently bonded and has a complexity of 377 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-6-10-23(11-7-13)17(25)12-26-18-21-20-16-3-2-15(22-24(16)18)14-4-8-19-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLNRSQMRFKEMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

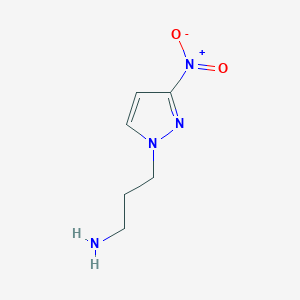
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
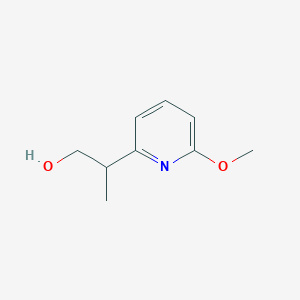
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)
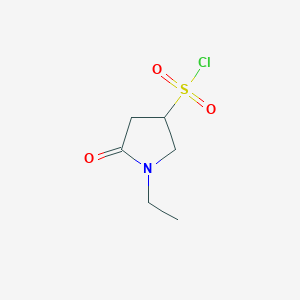
![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)
